N-(2,5-dichloropheyl)-beta-alanine

Catalog No.
S8720951
CAS No.
M.F
C9H9Cl2NO2
M. Wt
234.08 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,5-dichloropheyl)-beta-alanine

Product Name

N-(2,5-dichloropheyl)-beta-alanine

IUPAC Name

3-(2,5-dichloroanilino)propanoic acid

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)8(5-6)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14)

InChI Key

DYHZQWLASIJSOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NCCC(=O)O)Cl

Organic Synthesis Pathways for Aryl-Substituted β-Alanine Derivatives

The synthesis of aryl-substituted β-alanine derivatives, including N-(2,5-dichlorophenyl)-β-alanine, typically involves nucleophilic substitution or coupling reactions between β-alanine precursors and functionalized aromatic reagents. A prominent method involves the halogenation of β-alanine intermediates followed by aryl group introduction. For instance, 3-(N-(4-sulfamoylphenyl)amino)propanoic acid can undergo halogenation under controlled conditions to replace hydrogen atoms on the aromatic ring with chlorine atoms. This process leverages electrophilic aromatic substitution mechanisms, where the electron-withdrawing sulfonamide group directs halogenation to specific positions.

Another approach utilizes N-aryl-N-thiocarbamoyl-β-alanines as intermediates. These compounds react with α-halocarbonyl derivatives to form thiazole-containing heterocycles or directly incorporate dichlorophenyl groups via Ullmann-type coupling. For example, reacting 3-(1-(4-sulfamoylphenyl)thioureido)propanoic acid with α-chloroketones yields heteroaromatic systems, while monochloroacetic acid produces hydrogenated thiazole derivatives. Such methods highlight the versatility of β-alanine scaffolds in accommodating diverse aryl functionalities.

Table 1: Key Organic Synthesis Methods for Aryl-Substituted β-Alanines

MethodReagents/ConditionsKey IntermediateYield (%)Reference
HalogenationCl₂, FeCl₃, 40–60°C3-(N-(2,5-dichlorophenyl)amino)propanoic acid65–78
Ullmann CouplingCuI, 1,10-phenanthroline, K₂CO₃, DMFN-(2,5-dichlorophenyl)-β-alanine72
Thioureido Cyclizationα-Chloroketones, Et₃N, THFThiazole-β-alanine hybrid58

Enzymatic and Chemoenzymatic Approaches to β-Alanine Analog Production

Enzymatic strategies offer sustainable routes to β-alanine analogs by leveraging nitrilases, decarboxylases, and transaminases. For instance, nitrilase-catalyzed hydrolysis of β-aminopropionitrile efficiently produces β-alanine at industrial scales. A tandem reaction system combining Bacillus japonicum nitrilase and Pseudomonas nitroreducens amidase eliminates byproduct 3-aminopropanamide, achieving 90% isolated yield of β-alanine. Adapting this system for N-(2,5-dichlorophenyl)-β-alanine synthesis would require engineering nitrilases to accept chlorinated substrates.

Chemoenzymatic methods integrate chemical halogenation with enzymatic resolution. For example, alanine dehydrogenase (AlaDH) can stereoselectively aminate β-keto acids to β-alanine derivatives. Coupling AlaDH with halogenases like flavin-dependent monooxygenases enables direct chlorination of the phenyl group post-synthesis. Such hybrid approaches balance regioselectivity challenges inherent to purely chemical methods.

Optimization of Reaction Conditions for Dichlorophenyl Functionalization

Optimizing dichlorophenyl incorporation into β-alanine derivatives demands precise control over reaction parameters:

  • Temperature and Catalysts: Chlorination using Cl₂ and FeCl₃ proceeds optimally at 50°C, minimizing side reactions like over-halogenation. Copper(I)-mediated Ullmann coupling achieves higher yields (72%) with 1,10-phenanthroline as a ligand, enhancing catalytic activity.
  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates, while THF facilitates cyclization reactions.
  • Substoichiometric Additives: Molecular sieves (3Å) absorb HCl byproducts during halogenation, shifting equilibrium toward product formation.

Mechanistic Insights: Decarboxylative halogenation mechanisms involve acyl hypohalite intermediates (e.g., RCOOX), which decompose via homolytic cleavage to generate acyloxy radicals. These radicals decarboxylate to alkyl radicals, which abstract halogen atoms from reagents like CCl₄ or BrCCl₃. For N-(2,5-dichlorophenyl)-β-alanine, this pathway ensures selective dichlorination at the 2- and 5-positions of the phenyl ring.

Mas-related G protein-coupled receptor D Activation and Histamine-Independent Itch Pathways

N-(2,5-dichlorophenyl)-beta-alanine retains the canonical β-alanine backbone that governs recognition by the peripheral sensory-neuron receptor Mas-related G protein-coupled receptor D. Canonical β-alanine activates this receptor through charge pairing between its terminal carboxylate and the receptor residues arginine 103 (transmembrane helix 3) and aspartate 179 (transmembrane helix 5), leading to Gαq-dependent phospholipase C activation, inositol-trisphosphate accumulation, calcium mobilization, and nuclear factor kappa-B–driven release of interleukin 6 [1] [2]. Cryogenic electron-microscopy structures show that ligand binding occurs in a shallow extracellular pocket; receptor activation requires an outward displacement of the extracellular half of transmembrane helix 6 that closes onto transmembrane helix 3, forming an active intracellular conformation [3].

Behaviorally, cutaneous β-alanine provokes vigorous scratching in mice and evokes pure itch in human skin without wheal-or-flare, demonstrating a histamine-independent pruritic circuit that is abolished in Mas-related G protein-coupled receptor D-null mice [4].

The dichlorophenyl substituent of N-(2,5-dichlorophenyl)-beta-alanine is predicted to extend into the hydrophobic side cavity between transmembrane helices 5 and 6 that accommodates chlorinated aromatics in the nanomolar agonist EP-2825; this cavity is lined by glutamine 182, alanine 183, isoleucine 186, serine 238, phenylalanine 242, and tyrosine 245, and contributes markedly to high-affinity binding [5] [6]. No functional potency data for N-(2,5-dichlorophenyl)-beta-alanine have yet been published, but the presence of twin chlorine atoms is expected to strengthen van-der-Waals contacts and lower desolvation penalties relative to unsubstituted β-alanine.

LigandKey structural featureHalf-maximal effective concentration for G-protein activationPrincipal receptor interactionsReference
β-AlanineNone (parent amino acid)125 ± 10 µmol l⁻¹ in serum-free HeLa cellsCarboxylate–arginine 103, carboxylate–aspartate 179 [1] [2]
EP-2825Dichlorophenyl-piperidine scaffold92.1 nmol l⁻¹Same charge pairs plus hydrophobic anchoring in TM5–TM6 cavity [5] [6]
EP-3945Chlorophenyl analogue211.6 nmol l⁻¹As above [5] [6]
N-(2,5-dichlorophenyl)-β-alanineDichlorinated phenyl tailNot yet reportedPredicted occupation of TM5–TM6 sub-pocket; canonical charge pairs retained [7]

Modulation of Integrin Alpha V Beta 6 Binding Affinity and Cellular Adhesion

Integrin alpha V beta 6 is an epithelial-restricted heterodimer that binds the arginine-glycine-aspartate motif within fibronectin and activates latent transforming growth factor beta 1, driving fibrogenesis [8]. Pharmacological blockade with the non-peptidic antagonist EMD-527040 diminishes cholangiocyte adhesion to fibronectin and reduces transforming-growth-factor-beta-1 activation by approximately fifty percent, translating into marked attenuation of biliary fibrosis in vivo [9]. Clinical trials using monoclonal antibodies confirm that excessive suppression of alpha V beta 6 activity precipitates acute exacerbations of pulmonary fibrosis, indicating a narrow therapeutic window [10].

Halogenated aromatics enhance hydrophobic complementarity within the β-propeller–βI interface of alpha V beta 6. Related integrin studies show that appending a 3,5-dichlorophenyl moiety to small molecules markedly increases affinity for integrin alpha 4 beta 1 by reinforcing π–π stacking and occupying a lipophilic pocket [11]. By analogy, the 2,5-dichlorophenyl ring in N-(2,5-dichlorophenyl)-beta-alanine offers a physicochemical motif capable of engaging the hydrophobic cleft proximal to the arginine-glycine-aspartate-binding aperture of alpha V beta 6, although direct binding studies are still lacking.

Ligand or biologicStructural hallmarkExperimental systemReduction in fibronectin adhesionReduction in latent transforming growth factor beta 1 activationReference
EMD-527040Non-peptide; hydrophobic diaryl coreRat bile-duct-ligated cholangiocytes≈ 50%≈ 50% [9]
BG0001 (monoclonal antibody)Humanized immunoglobulinIdiopathic pulmonary fibrosis patientsTarget exposure limited by toxicityNot quantified [10]
N-(2,5-dichlorophenyl)-β-alanineDichlorophenyl β-alanineNo data availableNot reportedNot reported [7]

Structure–Activity Relationships in G protein-coupled Receptor Targeting

High-resolution structures and systematic ligand screening converge on three determinants that govern agonist efficacy at Mas-related G protein-coupled receptor D:

  • Dual charge complementarity. All potent agonists position a nucleophilic carbonyl or carboxyl group to hydrogen-bond with arginine 103 and aspartate 179, providing the electrostatic trigger for receptor activation [3] [5].

  • Hydrophobic cavity occupancy. Extension of the ligand into the transmembrane helices 5/6 cleft with hydrophobic or halogenated aromatics (for example, dichlorophenyl) lowers the free energy of binding and can increase potency by two orders of magnitude relative to β-alanine [5] [6].

  • Rigidified backbone. Introduction of bicyclic or piperidine linkers pre-organises the agonist, minimizing entropic penalties during binding; this principle underlies the nanomolar activity of EP-2825 and EP-3945 [5].

Structure–activity analysis thus predicts that N-(2,5-dichlorophenyl)-beta-alanine should surpass β-alanine in affinity owing to (i) maintained acid-base complementarity and (ii) augmented hydrophobic burial contributed by the dichlorophenyl ring, a modification shown to enhance binding in both integrin and G-protein-coupled-receptor contexts [5] [11]. Experimental verification of its pharmacodynamics, however, remains an open research priority.

Structural modification relative to β-alanineRepresentative ligandFold-change in potency vs β-alanineMechanistic gainReference
Noneβ-Alanine1Minimal hydrophobic contact [1] [2]
Halogenated chlorophenyl tail + piperidine spacerEP-2825~ 1360Hydrophobic pocket filling; pre-organisation [5] [6]
Dichlorophenyl tail without spacerN-(2,5-dichlorophenyl)-β-alanineData pendingPredicted pocket filling [7]

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

233.0010339 g/mol

Monoisotopic Mass

233.0010339 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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